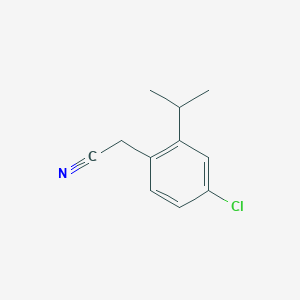![molecular formula C8H12O3 B13413214 7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13413214.png)
7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one is a deuterated analog of 1,4-dioxaspiro[4.5]decan-8-one. This compound is characterized by the presence of deuterium atoms at the 7 and 9 positions, replacing the hydrogen atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties, making such compounds valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one typically involves the deuteration of 1,4-dioxaspiro[4.5]decan-8-one. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the deuterated product. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process.
化学反应分析
Types of Reactions
7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to the distinct mass difference between deuterium and hydrogen.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
作用机制
The mechanism of action of 7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one involves the interaction of its deuterium atoms with molecular targets. Deuterium’s higher mass compared to hydrogen can lead to changes in bond strength and reaction kinetics. This isotope effect can influence the compound’s behavior in chemical reactions and biological systems, making it a valuable tool for studying reaction mechanisms and metabolic pathways.
相似化合物的比较
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: The non-deuterated analog of the compound.
7,7,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-8-one: A similar compound with methyl groups instead of deuterium atoms.
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one: Another analog with dimethyl groups.
Uniqueness
The uniqueness of 7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one lies in its deuterium content, which imparts distinct physical and chemical properties. This makes it particularly useful in studies requiring isotopic labeling and in applications where the isotope effect is significant.
属性
分子式 |
C8H12O3 |
|---|---|
分子量 |
160.20 g/mol |
IUPAC 名称 |
7,7,9,9-tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C8H12O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-6H2/i1D2,2D2 |
InChI 键 |
VKRKCBWIVLSRBJ-LNLMKGTHSA-N |
手性 SMILES |
[2H]C1(CC2(CC(C1=O)([2H])[2H])OCCO2)[2H] |
规范 SMILES |
C1CC2(CCC1=O)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)
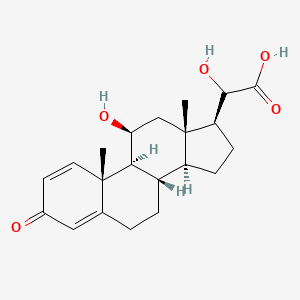
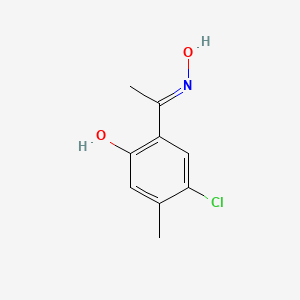
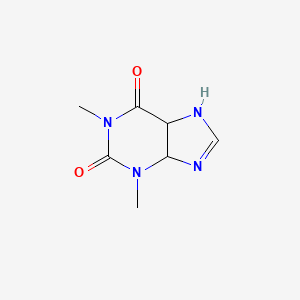
![(4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt)](/img/structure/B13413149.png)
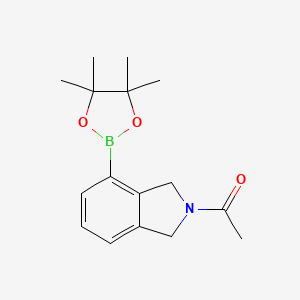
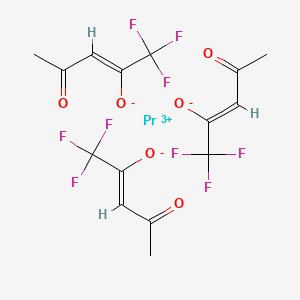


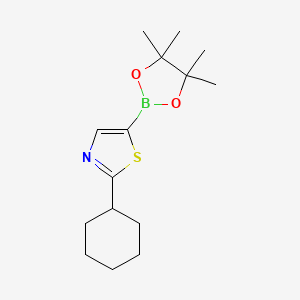

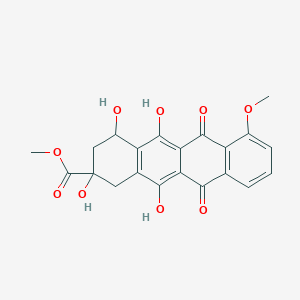
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)
